molecular formula C14H22N4O3 B12510531 Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B12510531
M. Wt: 294.35 g/mol
InChI Key: GIHFUWYGGUNZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate is derived through hierarchical substitution rules. The parent structure, piperidine, is a six-membered saturated amine ring. Position 1 is occupied by the tert-butoxycarbonyl (Boc) group, a carbamate protecting group with the formula $$ \text{C}(\text{CH}3)3\text{O}(\text{C}= \text{O}) $$. At position 3, an ether linkage connects the piperidine to a 6-aminopyrazin-2-yl moiety.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is substituted at position 2 by the ether oxygen and at position 6 by an amino group ($$-\text{NH}_2$$). The numbering of the pyrazine ring follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The resulting name reflects the Boc group’s position on the piperidine nitrogen and the pyrazine’s substitution pattern.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{21}\text{N}4\text{O}3 $$
Molecular Weight 293.35 g/mol
IUPAC Name tert-Butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation, minimizing steric strain. The Boc group at position 1 occupies an equatorial orientation to reduce 1,3-diaxial interactions with the C3 substituent. The 3-[(6-aminopyrazin-2-yl)oxy] group introduces steric and electronic effects, influencing the ring’s puckering. Density functional theory (DFT) calculations suggest that the pyrazine ring’s planar structure and the ether oxygen’s lone pairs create partial conjugation, stabilizing the molecule’s geometry.

The dihedral angle between the piperidine and pyrazine rings is approximately 75°, as inferred from analogous Boc-protected piperidine derivatives. This angle balances steric repulsion between the Boc group and pyrazine with electronic delocalization through the ether linkage.

Stereochemical Considerations in Piperidine-Pyrazine Hybrid Systems

The compound lacks chiral centers due to the symmetric substitution pattern of the piperidine ring. However, restricted rotation around the C3–O bond creates atropisomerism potential. Nuclear Overhauser effect (NOE) studies on similar structures reveal that the pyrazine ring preferentially aligns antiperiplanar to the piperidine’s C2–C3 bond, minimizing van der Waals repulsions.

In derivatives with additional substituents, such as those reported in PubChem CID 22293217, stereoelectronic effects dictate equatorial positioning of bulky groups. For instance, tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate exhibits a chair conformation with axial amino groups to optimize hydrogen bonding.

Comparative Structural Analysis with Related Boc-Protected Aminopyrazine Derivatives

Table 2: Structural Comparison of Boc-Protected Piperidine Derivatives

Compound Heterocycle Linkage Type Molecular Formula
tert-Butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate Pyrazine Ether $$ \text{C}{14}\text{H}{21}\text{N}4\text{O}3 $$
tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate Pyridine Amine $$ \text{C}{15}\text{H}{24}\text{N}4\text{O}2 $$
tert-Butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate Pyrazole Direct $$ \text{C}{13}\text{H}{21}\text{N}4\text{O}2 $$

The ether linkage in the title compound reduces basicity compared to amine-linked analogs, as seen in the pyridine derivative. Pyrazine’s electron-deficient nature enhances solubility in polar aprotic solvents relative to pyrazole derivatives. X-ray crystallography of related structures confirms that Boc groups stabilize the piperidine ring’s chair conformation, while pyrazine substituents introduce torsional strain.

Properties

IUPAC Name

tert-butyl 3-(6-aminopyrazin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFUWYGGUNZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Oxidation Approach

A common route begins with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, which undergoes nucleophilic attack by 6-aminopyrazin-2-ol in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). The reaction is facilitated by bases such as potassium carbonate or cesium fluoride at elevated temperatures (80–100°C). For example:

  • Reagents : 6-Aminopyrazin-2-ol (1.2 eq), tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq), CsF (2.0 eq)
  • Conditions : DMA, 85°C, 12–18 hours
  • Yield : 58–84%

Post-reaction purification involves column chromatography (hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures.

Single-Step Coupling with Activated Intermediates

Recent advancements utilize pre-activated pyrazine derivatives. For instance, 2-chloro-6-aminopyrazine reacts with tert-butyl 3-hydroxypiperidine-1-carboxylate in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). This method avoids harsh bases but requires inert atmospheres and precise temperature control.

Photocatalytic Synthesis

Photocatalytic methods have emerged as sustainable alternatives, leveraging visible light to drive reactions without heavy metals. A patented one-step synthesis uses acridine salt photocatalysts (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) under blue LED irradiation.

Reaction Mechanism

The process involves:

  • Photoexcitation : The acridine salt absorbs light (380–750 nm), generating a radical cation.
  • Oxidation : 2-Aminopyridine is oxidized to a radical intermediate.
  • Coupling : The radical reacts with tert-butyl piperazine-1-carboxylate, forming the C–O bond.
  • Deprotonation : The product is stabilized by an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide).

Key Advantages :

  • Yield : 93–95%
  • Stereoselectivity : The (R)-enantiomer is favored when chiral acridine catalysts are used.
  • Eco-Friendliness : Eliminates toxic byproducts and reduces energy consumption.

Industrial Scalability

Continuous flow reactors enhance scalability by improving light penetration and reducing reaction times (from 10 hours to 2–3 hours). A representative protocol includes:

  • Catalyst Loading : 0.1 eq acridine salt
  • Solvent : Dichloroethane
  • Light Source : 450 nm LED arrays
  • Throughput : 50 g/hr per reactor module

Stereochemical Control

The (R)-enantiomer is pharmacologically preferred, necessitating asymmetric synthesis. Two strategies dominate:

Chiral Auxiliaries

Terpenoid-derived auxiliaries (e.g., (-)-menthol) temporarily induce chirality during coupling steps. Post-synthesis, the auxiliary is cleaved under mild acidic conditions.

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired (S)-enantiomer from racemic mixtures. This method achieves >99% enantiomeric excess (ee) but requires additional steps.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Stereoselectivity Scalability
Nucleophilic Substitution 58–84 12–18 hours Low Moderate
Photocatalytic Synthesis 93–95 10 hours High (R-enantiomer) High (flow reactors)
Enzymatic Resolution 70–75 24–48 hours >99% ee Low

Industrial Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Solvent Recovery : Dichloroethane is recycled via distillation (≥98% recovery).
  • Catalyst Reuse : Acridine salts are immobilized on silica gel, enabling 5–7 cycles without activity loss.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate is investigated for its potential to treat various diseases. Its interactions with enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and sensors.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Substituent Ring Type Key Functional Groups Molecular Weight (g/mol)
Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate (Target) 6-Aminopyrazin-2-yl-oxy Pyrazine Amino, ether, BOC ~308.36 (estimated)
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-Chloropyrazin-2-yl Pyrazine Chlorine, BOC 435.00
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate 5-Nitro-6-(dibenzylamino)pyrimidin-4-yl Pyrimidine Nitro, dibenzylamino, BOC ~567.66 (estimated)
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 5-Nitro-6-(dibenzylamino)pyrimidin-4-yl (via methylene) Pyrimidine Nitro, dibenzylamino, methylene, BOC ~581.68 (estimated)
3-Piperidylthymine 8 Thymine Pyrimidine Thymine base, amide ~279.32 (estimated)

Key Observations:

  • Ring Systems : The target compound’s pyrazine ring differs from pyrimidine-based analogs (e.g., ), altering electronic properties and hydrogen-bonding capacity. Pyrazine’s nitrogen atoms at positions 1 and 4 create distinct π-stacking interactions compared to pyrimidine (positions 1 and 3).
  • Substituents: The 6-amino group in the target compound enhances polarity and hydrogen-bond donor capacity compared to chlorine in the chloropyrazine analog .
  • Linkage: The ether linkage (C-O-C) in the target compound contrasts with direct C-N bonds in pyrimidine-amino analogs (e.g., ), affecting conformational flexibility and metabolic stability.

Physical Properties

Compound TLC Rf (Solvent System) Polarity Trend
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate 0.23 (hexane:ethyl acetate = 9:1) Low polarity (bulky substituents)
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 0.56 (hexane:ethyl acetate = 2:1) Moderate polarity
Target Compound Estimated ~0.3–0.4 (similar systems) Moderate-high polarity (amino group)

The target compound’s 6-amino group likely increases polarity compared to chloropyrazine but less than nitro-containing pyrimidines .

Biological Activity

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate, also known as (R)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 307.39 g/mol
  • CAS Number : 1286274-84-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to the androgen receptor (AR) degradation pathway. This suggests potential applications in treating conditions such as prostate cancer, where AR signaling plays a critical role.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies : In cell line assays, the compound showed significant cytotoxic effects against prostate cancer cells. The mechanism appears to involve the downregulation of AR signaling pathways, leading to reduced cell proliferation and increased apoptosis .
  • In Vivo Studies : Animal models treated with this compound displayed a notable reduction in tumor size compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are still required to fully understand its safety profile.

ParameterValue
BioavailabilityHigh
Half-lifeTBD
Primary MetabolismLiver (CYP enzymes)
ToxicityLow (based on initial studies)

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer indicated that administration of tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine resulted in improved outcomes when combined with standard therapies .
  • Combination Therapies : Research has also indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that warrants further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.